molecular formula C20H20N2O4 B296152 Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate

Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate

Katalognummer: B296152
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: YARUSKMWFVYZES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. The exact synthetic route can vary, but it generally involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Wirkmechanismus

The mechanism of action of Methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact pathways involved can vary depending on the specific application and context .

Eigenschaften

Molekularformel

C20H20N2O4

Molekulargewicht

352.4 g/mol

IUPAC-Name

methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]indole-6-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-3-26-17-8-6-16(7-9-17)21-19(23)13-22-11-10-14-4-5-15(12-18(14)22)20(24)25-2/h4-12H,3,13H2,1-2H3,(H,21,23)

InChI-Schlüssel

YARUSKMWFVYZES-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C(=O)OC

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.